molecular formula C8H12N4O2S B2711400 N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 926221-37-6

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No. B2711400
CAS RN: 926221-37-6
M. Wt: 228.27
InChI Key: FUYUCNUEEJETTF-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 926221-37-6 . It has a molecular weight of 228.27 and its molecular formula is C8H12N4O2S . It is typically stored at room temperature .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H12N4O2S/c9-11-8-4-3-7 (5-10-8)15 (13,14)12-6-1-2-6/h3-6,12H,1-2,9H2, (H,10,11) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The boiling point and other physical properties were not specified in the search results .

Scientific Research Applications

Antimicrobial and Antituberculosis Applications

One study has shown that sulfonamides, including compounds similar to N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide, have been effective as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis, indicating potential for developing antimycobacterial agents with alternate mechanisms of action (Güzel et al., 2009).

Ophthalmologic Applications

Sulfonamides have also been utilized in ophthalmology for their intraocular pressure-lowering properties. The synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties demonstrates their significance in treating conditions like glaucoma (Scozzafava et al., 1999).

Anticancer and Antiviral Research

Research has also highlighted the development of sulfonamide derivatives showing substantial antitumor activity in vitro and in vivo. These compounds, despite sharing a common chemical motif, exhibit a variety of mechanisms of antitumor action, such as carbonic anhydrase inhibition and disruption of microtubule assembly, among others, making them potential candidates for cancer therapy (Scozzafava et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Sulfonamides act as potent inhibitors of the zinc enzyme carbonic anhydrase, which is involved in many physiological and physiopathological functions. The development of isozyme-specific and organ-selective inhibitors based on sulfonamide compounds opens new avenues for therapeutic applications, including treatments for neurological disorders and glaucoma (Supuran et al., 2001).

Chemical Synthesis and Drug Development

The role of sulfonamides in chemical synthesis and drug development is further exemplified by their use in the synthesis of cyclopropyl fatty acids, amino acids, and modified nucleosides, showcasing the versatility of these compounds in medicinal chemistry and drug design (Fontecave et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-11-8-4-3-7(5-10-8)15(13,14)12-6-1-2-6/h3-6,12H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYUCNUEEJETTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926221-37-6
Record name N-cyclopropyl-6-hydrazinylpyridine-3-sulfonamide
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